4-(Neopentyloxy)benzenesulfonamide
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Overview
Description
4-(Neopentyloxy)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The neopentyloxy group adds a unique structural feature, making this compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Neopentyloxy)benzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with neopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Neopentyloxy)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boron reagents in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-(Neopentyloxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Mechanism of Action
The mechanism of action of 4-(Neopentyloxy)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, blocking their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or impaired bacterial growth .
Comparison with Similar Compounds
Similar Compounds
4-(Neopentyloxy)benzenesulfonamide: Unique due to the neopentyloxy group.
4-(Methoxy)benzenesulfonamide: Similar structure but with a methoxy group instead of neopentyloxy.
4-(Ethoxy)benzenesulfonamide: Contains an ethoxy group, offering different chemical properties.
4-(Butoxy)benzenesulfonamide: Features a butoxy group, leading to variations in reactivity and applications
Uniqueness
This compound stands out due to its neopentyloxy group, which imparts unique steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or novel pharmaceuticals.
Properties
Molecular Formula |
C11H17NO3S |
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Molecular Weight |
243.32 g/mol |
IUPAC Name |
4-(2,2-dimethylpropoxy)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,3)8-15-9-4-6-10(7-5-9)16(12,13)14/h4-7H,8H2,1-3H3,(H2,12,13,14) |
InChI Key |
NPWPCNVLEGTXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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